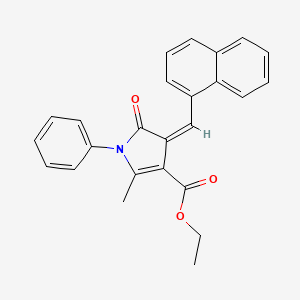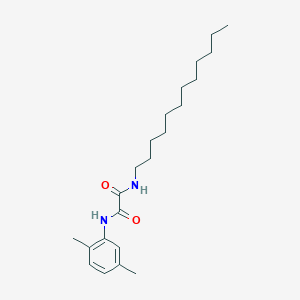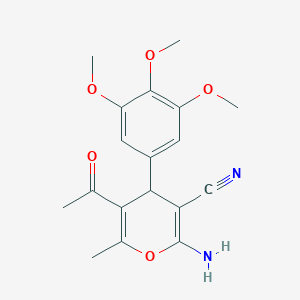
ethyl (4Z)-2-methyl-4-(naphthalen-1-ylmethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (4Z)-2-methyl-4-(naphthalen-1-ylmethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a pyrrole ring substituted with naphthalene and phenyl groups, making it an interesting subject for research in organic chemistry and related disciplines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (4Z)-2-methyl-4-(naphthalen-1-ylmethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of naphthalene derivatives with pyrrole intermediates under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process might include continuous flow reactors and automated systems to maintain consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (4Z)-2-methyl-4-(naphthalen-1-ylmethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Ethyl (4Z)-2-methyl-4-(naphthalen-1-ylmethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of ethyl (4Z)-2-methyl-4-(naphthalen-1-ylmethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact mechanisms and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other naphthalene and pyrrole derivatives, such as:
- Naphthalene-1-ylmethylidene derivatives
- Pyrrole-3-carboxylate derivatives
- Phenyl-substituted pyrroles
Uniqueness
What sets ethyl (4Z)-2-methyl-4-(naphthalen-1-ylmethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate apart is its specific combination of functional groups and structural features.
Eigenschaften
Molekularformel |
C25H21NO3 |
|---|---|
Molekulargewicht |
383.4 g/mol |
IUPAC-Name |
ethyl (4Z)-2-methyl-4-(naphthalen-1-ylmethylidene)-5-oxo-1-phenylpyrrole-3-carboxylate |
InChI |
InChI=1S/C25H21NO3/c1-3-29-25(28)23-17(2)26(20-13-5-4-6-14-20)24(27)22(23)16-19-12-9-11-18-10-7-8-15-21(18)19/h4-16H,3H2,1-2H3/b22-16- |
InChI-Schlüssel |
IEZZKBRYPGJHEX-JWGURIENSA-N |
Isomerische SMILES |
CCOC(=O)C\1=C(N(C(=O)/C1=C\C2=CC=CC3=CC=CC=C32)C4=CC=CC=C4)C |
Kanonische SMILES |
CCOC(=O)C1=C(N(C(=O)C1=CC2=CC=CC3=CC=CC=C32)C4=CC=CC=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(E)-(3-iodophenyl)methylidene]-4-(4-methyl-1,3-benzoxazol-2-yl)aniline](/img/structure/B11544579.png)
![2-hydroxy-2,2-diphenyl-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11544594.png)
![5-({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11544602.png)
![2-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N,N-diethyl-5-nitrobenzenesulfonamide](/img/structure/B11544608.png)
![N'-[(1E)-1-(3,5-dimethylfuran-2-yl)ethylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide](/img/structure/B11544612.png)
![N-cyclohexyl-3-methylindeno[1,2-b]quinolin-11-imine](/img/structure/B11544624.png)

![Ethyl 1-methyl-5-{[(4-methylphenyl)sulfonyl]oxy}-2-(morpholin-4-ylmethyl)-1h-indole-3-carboxylate](/img/structure/B11544629.png)
![4-chloro-3,5-dimethyl-2-[(E)-{[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol](/img/structure/B11544636.png)
![Benzyl 3-phenyl-3-[(phenylcarbonyl)amino]propanoate](/img/structure/B11544641.png)

![1-(Butanoylsulfanyl)-4,4,8-trimethyl-4,5-dihydro[1,2]dithiolo[3,4-c]quinolin-2-ium](/img/structure/B11544666.png)
![N'-[(1E)-1-(2,4-Dimethoxyphenyl)ethylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide](/img/structure/B11544678.png)
